molecular formula C21H24FN3O2 B239724 N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine

Cat. No. B239724
M. Wt: 369.4 g/mol
InChI Key: FRWRWHUYRCOOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine, commonly known as 'Flibanserin,' is a novel drug that has been used as a treatment for hypoactive sexual desire disorder (HSDD) in premenopausal women. HSDD is a common disorder that affects millions of women worldwide, and Flibanserin has shown promising results in treating this condition.

Mechanism of Action

Flibanserin acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. It also modulates the levels of dopamine and norepinephrine in the brain. The exact mechanism of action of Flibanserin in the treatment of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine is not fully understood, but it is believed to increase sexual desire by altering the balance of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Flibanserin has several biochemical and physiological effects on the body. It increases the levels of dopamine and norepinephrine in the brain, which are associated with increased sexual desire. It also decreases the levels of serotonin, which is associated with decreased sexual desire. Flibanserin has been shown to have a positive effect on sexual function, including increased sexual desire, arousal, and orgasm.

Advantages and Limitations for Lab Experiments

Flibanserin has several advantages for lab experiments, including its well-defined mechanism of action and its ability to be easily synthesized. However, Flibanserin also has several limitations, including its low solubility in water, which can make it difficult to administer in lab experiments. Additionally, Flibanserin has a short half-life, which can make it difficult to maintain consistent levels of the drug in the body.

Future Directions

There are several future directions for the research and development of Flibanserin. One potential direction is to investigate the use of Flibanserin in the treatment of other sexual disorders, such as female sexual arousal disorder. Another potential direction is to investigate the use of Flibanserin in combination with other drugs for the treatment of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine. Additionally, further research is needed to fully understand the mechanism of action of Flibanserin and its long-term safety and efficacy.
Conclusion:
Flibanserin is a novel drug that has shown promising results in the treatment of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine in premenopausal women. Its well-defined mechanism of action and its ability to be easily synthesized make it an attractive candidate for further research and development. However, further research is needed to fully understand the long-term safety and efficacy of Flibanserin and its potential application in the treatment of other sexual disorders.

Synthesis Methods

Flibanserin is a complex organic compound that is synthesized using a multi-step process. The synthesis method involves the reaction of 4-fluorobenzyl chloride with 3-methoxybenzyl alcohol in the presence of a base to form 4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl alcohol. This intermediate is then reacted with 1H-imidazole-1-carboxaldehyde in the presence of a reducing agent to form the final product, Flibanserin.

Scientific Research Applications

Flibanserin has been extensively studied for its potential application in the treatment of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine. Several clinical trials have been conducted to evaluate the safety and efficacy of Flibanserin in premenopausal women with N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine. The results of these trials have shown that Flibanserin can significantly improve sexual desire and satisfaction in women with N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine.

properties

Product Name

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine

Molecular Formula

C21H24FN3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C21H24FN3O2/c1-26-21-13-18(14-23-9-2-11-25-12-10-24-16-25)5-8-20(21)27-15-17-3-6-19(22)7-4-17/h3-8,10,12-13,16,23H,2,9,11,14-15H2,1H3

InChI Key

FRWRWHUYRCOOFL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCCCN2C=CN=C2)OCC3=CC=C(C=C3)F

Canonical SMILES

COC1=C(C=CC(=C1)CNCCCN2C=CN=C2)OCC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.